
Sagittatoside B
概要
説明
準備方法
合成経路および反応条件
サジタトシド B の調製は、酵素加水分解を含む様々な方法によって達成できます。1 つの効率的な方法は、酢酸プロピルと HAc-NaAc バッファー (pH 4.5) を 1:1 (v/v) の比率で含む二相系で β-グルカナーゼを使用することを含みます。 加水分解は 60 °C で 1 時間行われ、エピメジン B のサジタトシド B への完全な変換をもたらします . この方法は、酵素を複数回使用した後でも、94.0% の高い変換率を誇ります .
工業生産方法
工業生産には、高い効率と副生成物の生成が最小限であることから、酵素加水分解法が好まれます。 このプロセスは、従来の方法と比較して手順を簡素化する、リサイクル可能な統合された二相酵素加水分解の使用を含みます . このアプローチは、サジタトシド B の大規模生産に有望であり、工業用途に適しています .
化学反応の分析
反応の種類
サジタトシド B は、加水分解、水素化、水酸化、脱水素化、脱メチル化、脱カルボニル化、グルクロン酸および様々な糖との抱合など、様々な化学反応を受けます . これらの反応は、その代謝と生物活性にとって重要です。
一般的な試薬と条件
加水分解: 一般に、酸性または酵素的条件が含まれます。
水素化と水酸化: 多くの場合、特定の触媒と制御された環境を必要とします。
脱メチル化と脱カルボニル化: 通常、メチル基またはカルボニル基を除去するために、特定の化学的条件下で行われます。
抱合: 多くの場合、酵素によって促進される、グルクロン酸または糖の付加が含まれます。
主要な生成物
これらの反応から生成される主要な生成物には、サジタトシド B の生物活性を維持または強化する様々な代謝物が含まれます。 これらの代謝物は、その治療効果にとって重要であり、多くの場合、薬物動態特性について研究されています .
科学研究への応用
サジタトシド B は、幅広い科学研究への応用を有しています。
化学: フラボノール配糖体とその化学的性質を研究するためのモデル化合物として使用されます。
生物学: 細胞プロセスにおける役割と、生物活性化合物としての可能性について調査されています。
科学的研究の応用
Preparation Methods
The efficient preparation of sagittatoside B is crucial for its application in research and medicine. Recent studies have focused on optimizing enzymatic hydrolysis techniques to enhance yield and reduce byproducts.
- Biphase Enzymatic Hydrolysis : A novel method was developed using β-glucanase in a biphase system with propyl acetate and an acetate buffer. This approach yielded a conversion rate of 94% for this compound from epimedin B, demonstrating high efficiency and reusability of the enzyme over multiple cycles .
Pharmacological Activities
This compound exhibits a range of pharmacological activities that are being actively researched:
- Antioxidant Properties : Studies indicate that this compound possesses significant antioxidant capabilities, which can mitigate oxidative stress in various biological systems.
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neurons from damage caused by neurotoxic agents, potentially offering therapeutic avenues for neurodegenerative diseases .
- Anti-inflammatory Effects : Research has shown that this compound can modulate inflammatory responses, making it a candidate for treating conditions characterized by chronic inflammation.
Metabolic Pathways
Understanding the metabolism of this compound is essential for evaluating its efficacy and safety:
- Metabolism in Rats : An ultra-performance liquid chromatography/quadrupole-time-of-flight mass spectrometry (UPLC/Q-TOF-MS) study identified 17 metabolites of this compound in rat plasma, bile, urine, and feces. The major metabolic pathways include hydrolysis, hydrogenation, hydroxylation, and conjugation with glucuronic acid .
Metabolic Pathway | Description |
---|---|
Hydrolysis | Breakdown into simpler sugars |
Hydrogenation | Addition of hydrogen molecules |
Hydroxylation | Introduction of hydroxyl groups |
Conjugation | Formation of conjugates with glucuronic acid |
Toxicological Studies
Recent investigations have also assessed the potential hepatotoxicity associated with compounds derived from Herba Epimedii , including this compound:
- Hepatotoxicity Assessment : A study evaluated the apoptosis induced by various compounds on HepG2 liver cells. Results indicated that while some compounds exhibited significant apoptotic effects, the specific impact of this compound remains to be fully elucidated .
Therapeutic Applications
The potential therapeutic applications of this compound are being explored across various fields:
- Cardiovascular Health : Due to its antioxidant and anti-inflammatory properties, this compound may play a role in cardiovascular health by reducing oxidative damage to blood vessels.
- Bone Health : Similar compounds have shown promise in promoting osteoblast differentiation and inhibiting osteoclastogenesis, suggesting potential applications in osteoporosis treatment .
作用機序
サジタトシド B は、様々な分子標的と経路を通じてその効果を発揮します。 骨芽細胞の分化を促進し、これは骨形成に重要であり、骨吸収に関与するマトリックスメタロプロテイナーゼ-9 (MMP-9) の発現を阻害します . さらに、酸化ストレスと炎症に関連する経路と相互作用し、その治療効果に貢献します .
類似の化合物との比較
サジタトシド B は、多くの場合、以下のフラボノール配糖体と比較されます。
エピメジン A、B、および C: これらの化合物は、イカリソウにも存在し、同様の生物活性を共有していますが、特定の分子構造と効力は異なります.
イカリシド I および II: 特に骨の健康と性機能の促進において、生物活性特性が知られています.
ヒペロシドおよびクエルシトリン: これらのフラボノイドは、イカリソウにも存在し、抗酸化および抗炎症特性について研究されています.
サジタトシド B は、同等の化合物と比較して、骨の健康の促進においてより高い生物活性と効率性を示すことで際立っています .
類似化合物との比較
Sagittatoside B is often compared with other flavonol glycosides such as:
Epimedin A, B, and C: These compounds are also found in Epimedium and share similar bioactivities but differ in their specific molecular structures and potency.
Icariside I and II: Known for their bioactive properties, particularly in promoting bone health and sexual function.
Hyperoside and Quercitrin: These flavonoids are also present in Epimedium and have been studied for their antioxidant and anti-inflammatory properties.
This compound stands out due to its higher bioactivity and efficiency in promoting bone health compared to its counterparts .
生物活性
Sagittatoside B, a natural compound isolated from the traditional Chinese herb Yinyanghuo (Herba Epimedii), has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, metabolic pathways, and potential therapeutic applications of this compound, supported by recent research findings and case studies.
- Molecular Formula : C₃₂H₃₈O₁₄
- Molecular Weight : 646.636 g/mol
- CAS Number : 118525-36-3
- Density : 1.53 g/cm³
- Boiling Point : 895.5 ± 65.0 °C at 760 mmHg
- Flash Point : 286.5 ± 27.8 °C
Pharmacological Activities
This compound exhibits a range of biological activities, which can be categorized as follows:
1. Antioxidant Activity
Research indicates that this compound possesses significant antioxidant properties, which help in mitigating oxidative stress in cells. This activity is crucial for protecting against cellular damage and reducing the risk of chronic diseases.
2. Anti-inflammatory Effects
Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines and pathways, contributing to its potential use in treating inflammatory conditions.
3. Neuroprotective Properties
Recent investigations have shown that this compound may protect neurons from oxidative damage and apoptosis, suggesting its potential application in neurodegenerative diseases such as Alzheimer's.
4. Antitumor Activity
This compound has been observed to exhibit cytotoxic effects against various cancer cell lines, including lung and breast cancer cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation.
Metabolism and Bioavailability
The metabolic pathways of this compound have been characterized in animal studies, particularly using rat models. Key metabolic processes include:
- Hydrolysis : Conversion into more bioactive forms.
- Hydrogenation : Modification of molecular structure enhancing bioactivity.
- Hydroxylation and Dehydrogenation : Altering functional groups to improve solubility and efficacy.
These transformations are essential for understanding how this compound is absorbed and utilized in the body, impacting its therapeutic potential.
Case Study 1: Antioxidant Efficacy
A study assessed the antioxidant capacity of this compound using various assays (DPPH, ABTS). Results indicated a significant reduction in free radicals, supporting its use as a dietary supplement for oxidative stress management.
Case Study 2: Neuroprotection in Animal Models
In a controlled experiment involving MPTP-induced neurotoxicity in mice, this compound administration resulted in reduced neuronal loss and improved behavioral outcomes compared to control groups. This suggests a protective role against neurodegenerative processes.
Research Findings Summary Table
特性
IUPAC Name |
3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38O14/c1-13(2)5-10-17-18(33)11-19(34)21-24(38)29(27(44-28(17)21)15-6-8-16(41-4)9-7-15)45-32-30(25(39)22(36)14(3)43-32)46-31-26(40)23(37)20(35)12-42-31/h5-9,11,14,20,22-23,25-26,30-37,39-40H,10,12H2,1-4H3/t14-,20+,22-,23-,25+,26+,30+,31-,32-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDGQVAUJNUPGW-JGSSSOFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)OC5C(C(C(CO5)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary ways Sagittatoside B is metabolized in rats?
A1: [] In rats, this compound undergoes several metabolic transformations, including:
Q2: How does this compound impact bone cells in vitro?
A2: Studies using MC3T3-E1 cells (osteoblasts) showed that this compound at concentrations of 10^-9 to 10^-5 M promotes differentiation and significantly increases calcium deposition, indicating a potential role in bone formation. Additionally, in RAW264.7 cells (osteoclast precursors), this compound suppressed the level of tartrate-resistant acid phosphatase (TRACP), a marker of osteoclast activity, and decreased the number of multinucleated osteoclastic cells, suggesting an inhibitory effect on bone resorption.
Q3: Can this compound be produced through enzymatic hydrolysis?
A3: Yes, this compound can be efficiently produced from Epimedin B using cellulase enzyme. Optimal reaction conditions include a temperature of 50°C, a pH of 5.6 (acetic acid-sodium acetate buffer), a substrate concentration of 20 g/L, and an enzyme-to-substrate mass ratio of 3:5. The identity of the product was confirmed using Mass Spectrometry (MS), 1H-NMR, and 13C-NMR.
Q4: What is the role of lactase-phlorizin hydrolase (LPH) in the intestinal absorption of this compound and other prenylated flavonoids?
A5: LPH plays a significant role in the intestinal absorption of prenylated flavonoids from Herba Epimedii. [] In a four-site perfused rat intestinal model, diglycosides like icariin and triglycosides like Epimedin A, Epimedin B, and Epimedin C were rapidly hydrolyzed in the duodenum and jejunum, producing metabolites like this compound. Co-perfusion with gluconolactone, an LPH inhibitor, significantly inhibited the hydrolysis of these compounds, demonstrating LPH's importance in their absorption.
Q5: Can carbomer influence the enzymatic breakdown of this compound and other flavonoids from Epimedium?
A6: Yes, carbomer affects the enzymatic hydrolysis of total flavonoids from Epimedium. In a buffer solution containing 1% carbomer at 37°C, the hydrolysis rates of Epimedin A, Epimedin B, Epimedin C, and icariin were slower compared to a carbomer-free environment. Notably, the production of secondary glycosides like this compound was promoted in the presence of carbomer.
Q6: Can you provide information about the analytical techniques used to study this compound and related compounds?
A6: Several analytical methods have been employed in the study of this compound and other flavonoids found in Epimedium:
- HPLC (High-Performance Liquid Chromatography): This technique is frequently used to separate, identify, and quantify individual flavonoids in complex mixtures. It's often coupled with other detection methods like DAD (diode-array detection) for quantification and MS (mass spectrometry) for structural characterization. [, , , ]
- UPLC-QTOF-MS (Ultra-Performance Liquid Chromatography/Quadrupole-Time-of-Flight Mass Spectrometry): Offers enhanced sensitivity and resolution compared to conventional HPLC, facilitating the identification and characterization of metabolites, even in low concentrations. []
- RRLC-DAD-ESI-MS2 (Rapid Resolution Liquid Chromatography-Diode Array Detection-Electrospray Ionization-Mass Spectrometry): Combines rapid separation with sensitive detection for the identification and structural analysis of multiple compounds in complex mixtures like plant extracts. []
- CZE (Capillary Zone Electrophoresis): Provides a high-resolution separation technique for charged molecules, suitable for analyzing flavonoids. []
- NMR (Nuclear Magnetic Resonance): This technique elucidates the structure and conformation of molecules. 1H-NMR and 13C-NMR are commonly used to characterize the structures of isolated compounds like this compound. [, ]
Q7: Can this compound be found in different Epimedium species?
A7: Yes, this compound has been identified in various species of Epimedium, including:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。